1-(2,4-Dichlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one
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Overview
Description
1-(2,4-Dichlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one is a chemical compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in pharmaceuticals, agriculture, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dichlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dichlorophenylacetonitrile and 1H-1,2,4-triazole.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF).
Procedure: The 2,4-dichlorophenylacetonitrile is reacted with 1H-1,2,4-triazole under reflux conditions to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Optimized Conditions: Optimizing reaction conditions to maximize yield and purity.
Purification: Employing techniques such as crystallization or chromatography for purification.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Dichlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
1-(2,4-Dichlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in pharmaceuticals, particularly as an antifungal agent.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2,4-Dichlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one involves:
Molecular Targets: The compound may target specific enzymes or receptors in biological systems.
Pathways Involved: It may interfere with metabolic pathways, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone
- 1-(2,4-Dichlorophenyl)-3-(1H-1,2,4-triazol-1-yl)butan-1-one
Uniqueness
1-(2,4-Dichlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one is unique due to its specific substitution pattern on the phenyl ring and the presence of the triazole moiety, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
CAS No. |
81234-40-4 |
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Molecular Formula |
C11H9Cl2N3O |
Molecular Weight |
270.11 g/mol |
IUPAC Name |
1-(2,4-dichlorophenyl)-3-(1,2,4-triazol-1-yl)propan-1-one |
InChI |
InChI=1S/C11H9Cl2N3O/c12-8-1-2-9(10(13)5-8)11(17)3-4-16-7-14-6-15-16/h1-2,5-7H,3-4H2 |
InChI Key |
KIUCNBIBJMMTEW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)CCN2C=NC=N2 |
Origin of Product |
United States |
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